molecular formula C12H16O3 B2597229 3-(Hydroxymethyl)phenyl 3-methylbutanoate CAS No. 1260649-57-7

3-(Hydroxymethyl)phenyl 3-methylbutanoate

Cat. No.: B2597229
CAS No.: 1260649-57-7
M. Wt: 208.257
InChI Key: FDXFLILWEHBVCV-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)phenyl 3-methylbutanoate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Properties

IUPAC Name

[3-(hydroxymethyl)phenyl] 3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(2)6-12(14)15-11-5-3-4-10(7-11)8-13/h3-5,7,9,13H,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXFLILWEHBVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)phenyl 3-methylbutanoate typically involves esterification reactions. One common method is the reaction between 3-(Hydroxymethyl)phenol and 3-methylbutanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)phenyl 3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)phenyl 3-methylbutanoate.

    Reduction: 3-(Hydroxymethyl)phenyl 3-methylbutanol.

    Substitution: 3-(Hydroxymethyl)-4-nitrophenyl 3-methylbutanoate (nitration product).

Scientific Research Applications

3-(Hydroxymethyl)phenyl 3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)phenyl 3-methylbutanoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active phenolic component, which can interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hydroxymethyl)phenyl acetate
  • 3-(Hydroxymethyl)phenyl propanoate
  • 3-(Hydroxymethyl)phenyl butanoate

Uniqueness

3-(Hydroxymethyl)phenyl 3-methylbutanoate is unique due to its specific ester linkage and the presence of a branched aliphatic chain. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

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